(6-methoxy-1-methyl-1H-benzo[d]imidazol-2-yl)methanol
Overview
Description
The compound “(6-methoxy-1-methyl-1H-benzo[d]imidazol-2-yl)methanol” is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Synthesis Analysis
Imidazole was first synthesized by glyoxal and ammonia . In a related synthesis, Nandha et al. synthesized 2-((1H-imidazol-1-yl)methyl)-6-substituted-5-fluoro-1H-benzo[d]imidazole and evaluated it for anti-tubercular activity .Molecular Structure Analysis
Imidazole is amphoteric in nature, showing both acidic and basic properties. It is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .Physical and Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties due to its amphoteric nature .Scientific Research Applications
Synthesis and Structural Studies
- The compound has been explored in the synthesis of various derivatives, including those with potential antitubercular activity. For example, it has been involved in the formation of methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate, a side product in the synthesis of an antitubercular agent, showcasing its role in complex chemical transformations (Richter et al., 2023).
Catalytic Applications
- Research has demonstrated its utility in catalysis, such as the encapsulation of a molybdenum(VI) complex within zeolite Y for oxidation reactions. This application underscores its potential in developing heterogeneous catalysts for chemical transformations (Ghorbanloo & Alamooti, 2017).
Antioxidant and Antimicrobial Activities
- Derivatives of (6-methoxy-1-methyl-1H-benzo[d]imidazol-2-yl)methanol have been synthesized and evaluated for their antioxidant and antimicrobial activities. This highlights its potential as a core structure for developing pharmacologically active agents (Bassyouni et al., 2012).
Material Science and Sensing
- In material science, it has been used in the synthesis of fluorescent probes for metal ions, indicating its utility in the development of new sensing materials for environmental and biological applications. For instance, a derivative was synthesized for Zn2+ ion sensing, showcasing a strong fluorescence response (Zheng Wen-yao, 2012).
Environmental Science
- The compound has also found applications in environmental science, such as in the preconcentration and separation of trace metal ions in biological samples, highlighting its role in analytical and environmental chemistry (Ghaedi et al., 2013).
Mechanism of Action
The mechanism of action of imidazole derivatives is diverse, depending on the specific derivative and its biological target. For example, some imidazole derivatives have been found to inhibit quorum sensing, a bacterial cell-to-cell signaling system controlling virulence, in Pseudomonas aeruginosa .
Safety and Hazards
Future Directions
Given the broad range of biological activities of imidazole derivatives, there is significant interest in further exploring their potential therapeutic applications. This includes the development of new drugs that can overcome antimicrobial resistance (AMR) problems . The development of novel imidazole derivatives and the exploration of their biological activities is a promising area of future research.
Properties
IUPAC Name |
(6-methoxy-1-methylbenzimidazol-2-yl)methanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c1-12-9-5-7(14-2)3-4-8(9)11-10(12)6-13/h3-5,13H,6H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDACBXDLZACBCV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)OC)N=C1CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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